molecular formula C9H15Br2NSi2 B12551077 2,6-Bis[bromo(dimethyl)silyl]pyridine CAS No. 144601-28-5

2,6-Bis[bromo(dimethyl)silyl]pyridine

Cat. No.: B12551077
CAS No.: 144601-28-5
M. Wt: 353.20 g/mol
InChI Key: ICLITEZPQLLGDG-UHFFFAOYSA-N
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Description

2,6-Bis[bromo(dimethyl)silyl]pyridine is a useful research compound. Its molecular formula is C9H15Br2NSi2 and its molecular weight is 353.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144601-28-5

Molecular Formula

C9H15Br2NSi2

Molecular Weight

353.20 g/mol

IUPAC Name

bromo-[6-[bromo(dimethyl)silyl]pyridin-2-yl]-dimethylsilane

InChI

InChI=1S/C9H15Br2NSi2/c1-13(2,10)8-6-5-7-9(12-8)14(3,4)11/h5-7H,1-4H3

InChI Key

ICLITEZPQLLGDG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=NC(=CC=C1)[Si](C)(C)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis Bromomethyl Pyridine

The synthesis of 2,6-bis(bromomethyl)pyridine (B1268884) is primarily achieved through the bromination of 2,6-lutidine or 2,6-bis(hydroxymethyl)pyridine. The choice of starting material and brominating agent significantly influences the reaction conditions and outcomes.

One common method involves the free-radical bromination of 2,6-lutidine. This reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) and uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is generally carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. The progressive substitution of the methyl groups leads to the formation of 2-(bromomethyl)-6-methylpyridine (B1281593) and subsequently 2,6-bis(bromomethyl)pyridine. Careful control of the stoichiometry of NBS is crucial to achieve the desired dibrominated product.

An alternative and widely used starting material is 2,6-pyridinedimethanol (B71991). This diol can be converted to 2,6-bis(bromomethyl)pyridine using various brominating agents. Reagents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation. The reaction with HBr, for instance, is often conducted at elevated temperatures. These methods offer a more direct route to the target compound compared to the multi-step free-radical bromination of lutidine.

A study has reported the synthesis of 2,6-bis(bromomethyl)pyridine from 2,6-lutidine N-oxide. This pathway involves the reaction of 2,6-lutidine N-oxide with acetyl bromide, which is generated in situ from acetyl chloride and sodium bromide, to yield the desired product.

Comparative Analysis of Synthetic Pathways

Each synthetic route to 2,6-bis(bromomethyl)pyridine (B1268884) possesses distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Starting MaterialBrominating AgentInitiator/ConditionsAdvantagesDisadvantages
2,6-LutidineN-Bromosuccinimide (NBS)Light or AIBNReadily available starting material.Can produce a mixture of mono- and di-brominated products, requiring careful purification. Use of toxic solvents like CCl₄.
2,6-Pyridinedimethanol (B71991)Phosphorus Tribromide (PBr₃)-High yield and purity of the final product.PBr₃ is a hazardous and corrosive reagent.
2,6-PyridinedimethanolHydrobromic Acid (HBr)Elevated temperaturesDirect conversion.Requires handling of corrosive HBr and high reaction temperatures.
2,6-Lutidine N-oxideAcetyl Bromide (in situ)-Milder conditions compared to direct bromination of lutidine.Requires an additional step to prepare the N-oxide starting material.

The free-radical bromination of 2,6-lutidine can be challenging to control, often resulting in a mixture of products that necessitates chromatographic separation. In contrast, the conversion of 2,6-pyridinedimethanol with PBr₃ or HBr typically affords the product in higher purity, simplifying the workup procedure. The choice between these reagents often comes down to balancing the desire for high yield and purity against the hazards and handling requirements of the chemicals involved.

Experimental Considerations in Scale Up and Industrial Applications

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2,6-bis(bromomethyl)pyridine involves nucleophilic substitution at the methylene (B1212753) carbons, where the bromine atoms act as effective leaving groups. This reactivity is central to its use in creating a diverse range of functionalized pyridine (B92270) compounds.

Pathways for Halogen Displacement

The displacement of the bromide ions from the bromomethyl groups is a key reaction pathway. The pyridine ring, particularly with its nitrogen atom, influences the reactivity of the side chains. The carbon-bromine bonds are susceptible to cleavage when attacked by nucleophiles. Pyridines containing leaving groups at the 2 and 4 positions readily react with nucleophiles through an addition-elimination mechanism. quimicaorganica.orgyoutube.com The presence of electron-withdrawing groups enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. youtube.com The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion. This process can be performed sequentially or simultaneously on both bromomethyl groups, depending on the reaction conditions and the stoichiometry of the nucleophile.

Synthesis of Pyridine-Based Diamines and Polyethers

The reaction of 2,6-bis(bromomethyl)pyridine with various amines and alcohols provides a straightforward route to pyridine-based diamines and polyethers. These reactions are fundamental in the construction of larger, more complex molecules.

For instance, the reaction with primary or secondary amines leads to the formation of N-substituted pyridine-2,6-diamines. While specific syntheses starting from 2,6-bis(bromomethyl)pyridine are extensions of its general reactivity, other methods for producing pyridine-2,6-diamines involve reacting 3-hydroxy pentane (B18724) 1,5-dinitrile with an ammonium (B1175870) donor. google.com

Similarly, polyethers can be synthesized by reacting 2,6-bis(bromomethyl)pyridine with diols or other oxygen-containing nucleophiles. An example is the reaction with triethylene thiodiglycol (B106055) in the presence of a base like potassium hydroxide (B78521) to form macrocyclic polyethers. electronicsandbooks.com These reactions are crucial for creating macrocyclic ligands with specific ion-binding properties.

Formation of Phosphonate Derivatives

Phosphonate derivatives of 2,6-bis(bromomethyl)pyridine are synthesized through reactions with phosphorus-based nucleophiles. These phosphonates are of interest as they can act as bioisosteres for phosphates in medicinal chemistry. rsc.org A common method for their preparation is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with the alkyl halide. wikipedia.org

Another approach involves the reaction of a deprotonated dialkyl phosphite with the benzylic halide, known as the Michaelis–Becker reaction. wikipedia.org The synthesis of benzylic α-bromophosphonates is well-studied, often proceeding through direct bromination or via an α-hydroxy benzylphosphonate intermediate. rsc.org For pyridine derivatives, the reaction of 2,6-bis(bromomethyl)pyridine with a phosphite would yield the corresponding bis(phosphonate) ester, which can then be hydrolyzed to the phosphonic acid. wikipedia.orgbeilstein-journals.org

Cyclization and Macrocycle Formation

The bifunctional nature of 2,6-bis(bromomethyl)pyridine makes it an excellent starting material for the synthesis of macrocyclic compounds, particularly those containing a pyridine unit. nih.gov The conformational flexibility of the bromomethyl arms allows for the formation of various ring sizes and shapes. nih.gov

Synthesis of Pyridinophanes and Related Macrocyclic Ligands

Pyridinophanes are a class of macrocycles that contain a pyridine ring bridged by one or more aliphatic or aromatic chains. 2,6-Bis(bromomethyl)pyridine is a key precursor in the synthesis of n.npyridinophanes. For example, the reaction of 2,6-bis(bromomethyl)pyridine with a dithiol under high-dilution conditions can yield a pyridinophane containing sulfur atoms in the bridge.

The synthesis of N,N′-di(toluenesulfonyl)-2,11-diaza rsc.org10pyridinophane (TsN4) is a notable example, which serves as a precursor for various symmetric and asymmetric pyridinophane-derived ligands. rsc.org These macrocyclic ligands are valuable in coordination chemistry for their ability to form stable complexes with metal ions. rsc.orgsigmaaldrich.com The synthesis of small-ring, potentially tridentate Se2N(pyridyl)-donor macrocycles has also been reported using 2,6-bis(bromomethyl)pyridine. sigmaaldrich.comsigmaaldrich.com

Ring-Closing Strategies (e.g., Bimolecular Coupling)

The formation of macrocycles from 2,6-bis(bromomethyl)pyridine often employs bimolecular coupling strategies. This involves reacting two equivalents of a bifunctional linker with one equivalent of 2,6-bis(bromomethyl)pyridine or vice versa. To favor the formation of the desired macrocycle over polymerization, these reactions are typically carried out under high-dilution conditions.

An example of a bimolecular coupling is the reaction of 2,6-bis(bromomethyl)pyridine with a diamine or a diol to form a [1+1] or [2+2] macrocycle. The choice of solvent, temperature, and base (if required) can influence the outcome of the reaction, directing it towards a specific macrocyclic product. The synthesis of dicationic imidazolium-linked cyclophanes also utilizes 2,6-bis(bromomethyl)pyridine as a building block.

Conformation-Driven Macrocyclization

The specific geometry and conformational flexibility of 2,6-bis(bromomethyl)pyridine are key factors that drive its use in the synthesis of macrocyclic compounds. nih.gov The molecule's structure features two bromomethyl groups that can rotate and orient themselves in various positions relative to the pyridine ring. In the solid state, the C-Br vectors of the bromomethyl groups tend to extend to opposite sides of the pyridine ring, in a nearly perpendicular orientation to its plane. nih.gov This inherent flexibility is crucial for macrocyclization reactions, as the arms can adopt the necessary conformation to react with other reagents to form large rings. nih.gov

This principle is well-demonstrated in the synthesis of thiacyclophanes. By reacting 2,6-bis(bromomethyl)pyridine with a sulfur nucleophile like potassium thioacetate, a controlled synthesis of various thiacyclophane macrocycles, including dimers, trimers, and tetramers, can be achieved. The selective formation of these different-sized macrocycles is typically controlled by adjusting the concentration of the reactants, a common strategy in macrocyclization chemistry.

ProductReactant AReactant BConditions
Thiacyclophane Dimer2,6-Bis(bromomethyl)pyridinePotassium ThioacetateHigh Concentration
Thiacyclophane Trimer2,6-Bis(bromomethyl)pyridinePotassium ThioacetateIntermediate Concentration
Thiacyclophane Tetramer2,6-Bis(bromomethyl)pyridinePotassium ThioacetateLow Concentration

Polymerization Chemistry

The bifunctional nature of 2,6-bis(bromomethyl)pyridine makes it a valuable monomer for the synthesis of advanced polymeric materials. Its two reactive sites can engage in polymerization reactions to form polymers with the pyridine unit either integrated into the main chain or as a component of a cyclic polymer structure.

2,6-Bis(bromomethyl)pyridine is employed in the development of specialty polymers where the pyridine moiety is incorporated directly into the polymer backbone. chemimpex.com This integration can enhance key material properties such as thermal stability and chemical resistance. chemimpex.com The general strategy involves polycondensation reactions where the two bromomethyl groups react with a difunctional nucleophile. For instance, reaction with a diamine or a bisphenol under appropriate conditions would lead to the formation of a linear polymer chain with regularly spaced pyridine units.

The incorporation of the pyridine's basic nitrogen atom and conjugated π-system into the main chain is a key strategy for creating functional materials like proton exchange membranes for high-temperature fuel cells. acs.org While various pyridine-containing monomers are used, the difunctional reactivity of 2,6-bis(bromomethyl)pyridine makes it a suitable candidate for such main-chain integration strategies. acs.org

The same reactivity that allows for the formation of discrete macrocycles can be extended to prepare cyclic polymers or, more accurately, cyclic oligomers. The synthesis of cyclic thiacyclophanes from 2,6-bis(bromomethyl)pyridine serves as a prime example. Under specific concentration conditions, instead of forming a long linear polymer, the monomers react in a controlled manner to form cyclic structures. For example, a [2+2] cyclization between two molecules of the pyridine precursor and two sulfur nucleophiles yields a cyclic dimer. By carefully controlling the reaction, larger cyclic structures such as trimers and tetramers can also be selectively synthesized. These reactions represent a specific class of cyclization that yields well-defined, repeating cyclic structures rather than the high molecular weight chains typical of linear polymers.

Precursor for Pyridine-Pyrazole Derivatives and Other Tridentate Ligands

One of the most significant applications of 2,6-bis(bromomethyl)pyridine is its use as a precursor for the synthesis of tridentate ligands, particularly those containing pyrazole moieties. sigmaaldrich.com The two electrophilic bromomethyl groups readily undergo nucleophilic substitution with the nitrogen atoms of pyrazole derivatives.

This reaction provides a straightforward route to a class of ligands known as 2,6-bis(pyrazolylmethyl)pyridines, which are highly effective tridentate chelators for a variety of metal ions. For example, reacting 2,6-bis(bromomethyl)pyridine with two equivalents of a substituted pyrazole, such as 3,5-diphenylpyrazole, in the presence of a base yields the corresponding ligand, 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. sigmaaldrich.com These "bpp" type ligands are of significant interest in coordination chemistry, forming stable complexes that have applications in catalysis and materials science. nih.govmdpi.com The ligands feature a central pyridine nitrogen atom and two pyrazole nitrogen atoms that can coordinate to a metal center in a pincer-like fashion.

PrecursorPyrazole ReactantResulting Ligand
2,6-Bis(bromomethyl)pyridine3,5-Diphenylpyrazole2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine sigmaaldrich.com
2,6-Bis(bromomethyl)pyridine1H-Indazole2,6-Bis(indazol-2-ylmethyl)pyridine
2,6-Bis(bromomethyl)pyridine3,5-Dimethylpyrazole2,6-Bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine

Based on a thorough review of available scientific literature, detailed experimental data for the structural and spectroscopic characterization of the specific compound 2,6-Bis[bromo(dimethyl)silyl]pyridine is not sufficiently available to construct the detailed article as requested in the provided outline.

The search for specific X-ray crystallography data, including molecular geometry, intermolecular interactions, π-π stacking, and halogen bonding, did not yield any specific studies for this compound. Similarly, detailed experimental NMR spectroscopy and mass spectrometry data for this particular compound are not available in the public domain.

It is important to note that literature and data are readily available for the similarly named compound 2,6-Bis(bromomethyl)pyridine . However, this is a structurally distinct chemical, and its characterization data cannot be substituted.

Therefore, due to the absence of specific research findings for "this compound," it is not possible to generate the requested scientific article with the required level of detail and accuracy at this time. Further experimental research on this specific compound would be necessary to provide the information sought.

Based on a thorough review of scientific literature, there is no available information regarding the coordination chemistry, ligand properties, or metal complex formation of the chemical compound "this compound". The topics outlined in the query, such as ligand design, complexation with transition metals (Fe, Zn, Pd, Pt, V, Co), chelation, and supramolecular assemblies, could not be addressed for this specific molecule.

It is possible that the query may have intended to refer to a different, yet similarly named, precursor, 2,6-bis(bromomethyl)pyridine . This compound is a well-documented and widely used building block in coordination chemistry, and extensive research exists concerning its derivatives and their metal complexes, which would align with the detailed outline provided.

Due to the strict instruction to focus solely on "this compound" and the absence of relevant scientific data for this compound, it is not possible to generate the requested article.

No Information Available for the Catalytic Applications of this compound

Following a comprehensive review of scientific literature and chemical databases, no specific information or research findings are available regarding the applications of the chemical compound This compound in the field of catalysis as per the requested outline.

Extensive searches for the use of this specific compound in the following areas yielded no results:

Homogeneous Catalysis

Metal-Catalyzed Cross-Coupling Reactions

Asymmetric Catalysis Mediated by Chiral Ligands

Polymerization Catalysis (e.g., Ethylene Polymerization)

Hydrosilation and Cyclopropanation Reactions

Henry Reactions

Non-Metallic Complex Catalysis (e.g., Halogen Bond Catalysis)

While public databases confirm the existence and chemical structure of this compound nih.gov, there is no published research detailing its use as a ligand or catalyst in the specified chemical reactions.

It is important to note a distinction from a similarly named but structurally different compound, 2,6-Bis(bromomethyl)pyridine . This latter compound is well-documented as a precursor for various ligands used in catalysis. However, due to the strict focus on this compound, information pertaining to other compounds cannot be provided.

Therefore, the requested article cannot be generated as there is currently no scientific literature available to support the topics outlined.

Applications in Catalysis

Mechanistic Insights into Catalytic Cycles

Following a comprehensive review of scientific literature, no specific research detailing the mechanistic insights into catalytic cycles involving 2,6-Bis[bromo(dimethyl)silyl]pyridine could be located. The available data does not currently provide established examples or in-depth studies of this compound's direct participation in catalytic processes, and as such, a detailed discussion on its role in catalytic cycles is not possible at this time.

While research exists on the catalytic activity of other silylated pyridine (B92270) derivatives and related compounds, the strict focus of this article on This compound prevents the inclusion of such information.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for 2,6-Bis[bromo(dimethyl)silyl]pyridine were found in the searched scientific literature. Consequently, data regarding its optimized geometry, electronic structure, and vibrational frequencies as determined by DFT methods are not available.

Detailed studies on the geometric optimization and prediction of the molecular structure of this compound are not present in the available literature. Therefore, precise data on bond lengths, bond angles, and dihedral angles for the optimized structure of this compound cannot be provided.

Information regarding the electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for this compound, is not available in the public domain. As such, data tables detailing these electronic properties cannot be generated.

Theoretical vibrational spectroscopic studies based on DFT or other computational methods for this compound have not been reported in the searched literature. Therefore, a table of calculated vibrational frequencies and their corresponding assignments is not available.

Conformational Analysis

No dedicated conformational analysis studies for this compound were identified. Research on the potential conformers, their relative energies, and the barriers to rotation around the C-Si bonds is not present in the available scientific papers.

Mechanistic Elucidation of Reactions and Catalytic Pathways

Computational studies elucidating the mechanisms of reactions or catalytic pathways involving this compound are not described in the reviewed literature.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist in some contexts, theoretical predictions of spectroscopic parameters such as NMR chemical shifts (¹H, ¹³C, ²⁹Si) for this compound based on computational models were not found in the conducted search.

Future Research Directions and Potential Advancements

Development of Novel Functionalized Derivatives with Tailored Properties

Future research could focus on the reactivity of the silicon-bromine bond. The bromine atoms are good leaving groups, which could be substituted by a variety of functional groups through nucleophilic substitution reactions. This would allow for the synthesis of a library of new derivatives with tailored electronic and steric properties. For instance, substitution with alkoxy, amino, or phosphino (B1201336) groups could modulate the compound's coordination properties and solubility.

Expansion of Catalytic Applications to New Reaction Types

The pyridine (B92270) nitrogen and the two silicon centers offer potential as a pincer-type ligand for catalysis. Once functionalized, the derivative could be explored as a ligand for various transition metals. Research in this area would involve synthesizing metal complexes and screening their catalytic activity in reactions such as cross-coupling, hydrogenation, or polymerization. The steric bulk of the dimethylsilyl groups could influence the selectivity of such catalytic processes.

Exploration in Advanced Materials Science Beyond Polymers

The rigid pyridine core combined with the reactive silyl (B83357) groups makes 2,6-Bis[bromo(dimethyl)silyl]pyridine a potential building block for novel materials. Future work could investigate its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The resulting materials could be studied for applications in gas storage, separation, or sensing, depending on the functionalities introduced.

Integration into More Complex Supramolecular Systems

The pyridine unit can participate in hydrogen bonding and π-π stacking interactions, which are fundamental to supramolecular chemistry. Future studies could explore the self-assembly of this compound or its derivatives into well-defined supramolecular architectures such as cages, capsules, or rotaxanes. The bromo(dimethyl)silyl groups could be used as reactive sites to covalently capture these assemblies.

Further Computational and Theoretical Investigations to Guide Experimental Design

Given the absence of experimental data, computational and theoretical studies would be invaluable in predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, molecular orbital energies, and vibrational frequencies. Such theoretical insights could guide the design of future experiments and help to prioritize synthetic efforts towards the most promising applications.

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